AMG-8718 is a potent and selective inhibitor of beta-site amyloid precursor protein cleaving enzyme 1, commonly referred to as BACE1. This compound has garnered attention in the field of Alzheimer's disease research due to its ability to reduce amyloid-beta peptide production, which is implicated in the pathogenesis of the disease. AMG-8718 exhibits high selectivity for BACE1 over BACE2, with an inhibitory concentration (IC50) of 0.0007 μM for BACE1 compared to 0.005 μM for BACE2, indicating its potential as a therapeutic agent in treating Alzheimer's disease .
The synthesis of AMG-8718 involves several key steps that include the construction of a spirocyclic oxazoline framework. The process can be summarized as follows:
AMG-8718's molecular formula is C19H22F N3O, with a molecular weight of approximately 323.39 g/mol. The compound features a complex three-dimensional structure characterized by:
The detailed structural information can be represented as follows:
AMG-8718 undergoes specific chemical reactions that are critical for its activity:
The mechanism of action for AMG-8718 involves:
This mechanism highlights its potential therapeutic role in managing Alzheimer's disease by targeting one of the key processes involved in its pathology .
AMG-8718 exhibits several notable physical and chemical properties:
These properties are essential for evaluating the compound's suitability for further development as a therapeutic agent .
AMG-8718 has significant potential applications in scientific research and drug development:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3